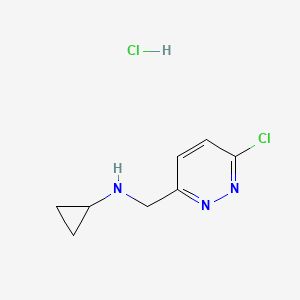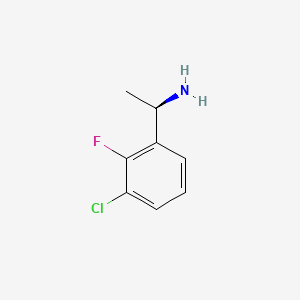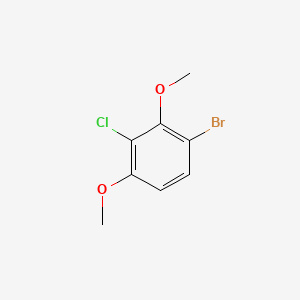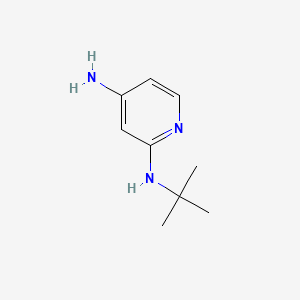
(3-(ピロリジン-1-イル)フェニル)ボロン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride: is a boronic acid derivative that features a pyrrolidine ring attached to a phenyl group, which is further bonded to a boronic acid moiety.
科学的研究の応用
Chemistry: In organic synthesis, (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is used as a building block for the construction of more complex molecules through cross-coupling reactions .
Biology: The compound is explored for its potential in biological assays and as a precursor for biologically active molecules .
Medicine: In medicinal chemistry, it serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: The compound finds applications in the development of advanced materials, including polymers and sensors .
作用機序
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
Boronic acids, including phenylboronic acid, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids react with halides or pseudohalides in the presence of a palladium catalyst and a base to form carbon-carbon bonds .
Biochemical Pathways
The sm cross-coupling reaction, in which boronic acids are commonly used, is a key process in the synthesis of various biologically active compounds .
Action Environment
It is known that boronic acids, including phenylboronic acid, are generally stable and easy to handle, making them important to organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenylboronic acid. One common method involves the reaction of 3-bromophenylboronic acid with pyrrolidine under palladium-catalyzed Suzuki coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Boronates.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
Phenylboronic acid: Lacks the pyrrolidine ring, making it less specific in binding interactions.
(4-(Pyrrolidin-1-yl)phenyl)boronic acid: Similar structure but with the pyrrolidine ring at a different position, which can affect its reactivity and binding properties.
Uniqueness: (3-(Pyrrolidin-1-yl)phenyl)boronic acid hydrochloride is unique due to the specific positioning of the pyrrolidine ring, which enhances its binding interactions and reactivity compared to other boronic acid derivatives .
特性
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2.ClH/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8,13-14H,1-2,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOODNSQPNNSJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCC2)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567652.png)





![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)

